N-(4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
N-(4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core linked to a sulfonated piperazine moiety. The piperazine ring is substituted with a 3-methylphenyl group, while the carboxamide nitrogen is bonded to a 4-fluorophenyl group. This structure combines heterocyclic, sulfonamide, and aromatic components, which are common in pharmacologically active compounds targeting receptors such as serotonin or dopamine due to piperazine's conformational flexibility .
Synthetic routes for analogous compounds (e.g., ) involve sulfonylation of piperazine derivatives followed by coupling with thiophene-carboxamide precursors. Characterization typically employs thin-layer chromatography (TLC), nuclear magnetic resonance (NMR; 1H, 13C, 19F), and mass spectrometry (MS) to confirm purity and structural integrity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c1-16-3-2-4-19(15-16)25-10-12-26(13-11-25)31(28,29)20-9-14-30-21(20)22(27)24-18-7-5-17(23)6-8-18/h2-9,14-15H,10-13H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTWUBYZECPVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (CAS Number: 1207057-33-7) is a synthetic compound with potential pharmacological applications. Its molecular formula is C22H22FN3O3S2, and it has a molecular weight of 459.6 g/mol. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a thiophene core substituted with a sulfonamide group and a piperazine moiety, which are known to enhance biological activity through various mechanisms. The presence of the fluorine atom on the phenyl ring may influence the compound's pharmacokinetic properties and receptor interactions.
Structural Formula
| Component | Description |
|---|---|
| Molecular Formula | C22H22FN3O3S2 |
| Molecular Weight | 459.6 g/mol |
| CAS Number | 1207057-33-7 |
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structural motifs exhibit inhibitory effects on various enzymes, including tyrosinase, which is involved in melanin production. Inhibitors have shown potential in treating hyperpigmentation disorders .
- Receptor Modulation : The piperazine moiety is often associated with interactions at serotonin receptors, which can modulate neurotransmitter levels and influence mood disorders. Compounds containing piperazine derivatives have been noted for their anxiolytic and antidepressant effects.
- Antimicrobial Activity : Some sulfonamide-containing compounds demonstrate antimicrobial properties, potentially making this compound relevant in treating bacterial infections.
Efficacy Studies
Recent research has evaluated the efficacy of structurally related compounds in different biological contexts:
- Tyrosinase Inhibition : A study highlighted that derivatives of piperazine showed significant inhibition of tyrosinase activity with IC50 values in the low micromolar range, indicating potential for use in skin lightening formulations .
- Cytotoxicity Assessments : The cytotoxic effects of similar compounds were assessed on various cell lines, revealing that certain derivatives did not exhibit significant cytotoxicity while effectively inhibiting target enzymes .
Case Studies
- Study on Tyrosinase Inhibitors : A series of experiments demonstrated that compounds similar to this compound were effective in reducing melanin production in B16F10 melanoma cells without inducing cytotoxicity. The study reported IC50 values ranging from 10 to 50 µM for various derivatives .
- Antimicrobial Activity Assessment : In vitro studies indicated that compounds with sulfonamide groups exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial folate synthesis pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene-2-Carboxamide Cores
3-{[(4-Chlorophenyl)sulfonyl]amino}-N-(2,4,6-trimethyl-3-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide (ID: 847414-37-3)
- Key Differences: Replaces the 4-fluorophenyl and 3-methylphenylpiperazine groups with a 4-chlorophenylsulfonylamino moiety and a pyrrolidine-substituted phenyl ring.
- The pyrrolidine substituent introduces steric bulk, which could reduce metabolic clearance compared to piperazine .
N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate
- Key Differences : Features a trifluoromethoxyphenylpiperazine group and a butyl linker instead of a direct sulfonyl bridge.
- The butyl linker may reduce rigidity, affecting receptor selectivity .
Piperazine-Sulfonamide Derivatives
Compounds from (e.g., 6d, 6k)
- Examples: N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i)
- Key Differences: These compounds prioritize bis(4-fluorophenyl)methyl or benzhydryl groups on piperazine, coupled with sulfamoylaminophenyl sulfonates.
- Implications: The bis(fluorophenyl) groups may enhance CNS activity due to increased lipophilicity, while the sulfamoyl amino group could modulate solubility and toxicity profiles .
N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
- Key Differences : Replaces the thiophene-carboxamide with a tetrahydro-2H-pyran-4-amine moiety and introduces a cyclopentyl-carbonyl group.
- Implications : The trifluoromethylphenyl group improves metabolic stability, while the cyclopentyl-carbonyl spacer may enhance conformational specificity for target binding .
Functional and Pharmacological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
